Cis-2,3-Butylene carbonate

Solid Electrolyte Interphase Lithium-ion battery dimerization

cis-2,3-Butylene carbonate (c-BC; CAS 36368-39-5) is a five-membered cyclic carbonate ester with the formula C₅H₈O₃, specifically the cis-configured stereoisomer of 4,5-dimethyl-1,3-dioxolan-2-one. As an aprotic polar solvent, it belongs to the class of alkylated cyclic carbonates widely investigated for lithium-ion battery electrolytes and electric double-layer capacitor (EDLC) systems.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 36368-39-5
Cat. No. B12781881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-2,3-Butylene carbonate
CAS36368-39-5
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)O1)C
InChIInChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+
InChIKeyLWLOKSXSAUHTJO-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-2,3-Butylene Carbonate (CAS 36368-39-5) Procurement Guide: What Differentiates This Cyclic Carbonate from Its Stereoisomer and Other Electrolyte Solvents


cis-2,3-Butylene carbonate (c-BC; CAS 36368-39-5) is a five-membered cyclic carbonate ester with the formula C₅H₈O₃, specifically the cis-configured stereoisomer of 4,5-dimethyl-1,3-dioxolan-2-one [1]. As an aprotic polar solvent, it belongs to the class of alkylated cyclic carbonates widely investigated for lithium-ion battery electrolytes and electric double-layer capacitor (EDLC) systems [2]. Its defining structural feature—two methyl groups positioned on the same face of the 1,3-dioxolane ring—creates a spatial configuration that decisively alters its electrochemical reduction behavior relative to the trans isomer (t-BC) and propylene carbonate (PC), despite near-identical molecular weight and bulk solvation properties [3].

Workflow
SEI mechanism studies as negative-control solvent
Selection
Stereoisomer identity (cis configuration) mandatory
Use Context
Biocatalytic resolution, EDLC formulation, computational screening

Why cis-2,3-Butylene Carbonate Cannot Be Substituted with trans-2,3-Butylene Carbonate for Graphitic Anode Applications


Although cis- and trans-2,3-butylene carbonates share identical molecular formula (C₅H₈O₃), molecular weight (116.12 g·mol⁻¹), and comparable bulk physicochemical properties, they exhibit a radical divergence in electrochemical behavior at graphitic carbon anodes: t-BC-based electrolytes support reversible Li⁺ intercalation (analogous to ethylene carbonate, EC), whereas c-BC-based electrolytes cause catastrophic graphite exfoliation (analogous to propylene carbonate, PC) [1]. This functional dichotomy—proven through Red Moon molecular simulations and validated by experimental cycling data—means that procurement of the incorrect stereoisomer leads to immediate battery failure in graphite-anode systems [2]. The differential is not marginal but binary (pass/fail for reversible cycling), making isomer identity the single most critical specification for electrolyte formulation [3].

cis-BC (This Product)
Irreversible graphite exfoliation; binary cycling failure in standard Li-ion anodes
trans-BC / EC Substitutes
Reversible Li⁺ intercalation; stable SEI formation; cannot be interchanged without full anode redesign
cis-BC Property
Stronger intermediate solvation traps radicals, suppresses protective SEI formation
Analog Risk
Identical molecular weight and bulk properties mask a binary electrochemical divergence

Cis-2,3-Butylene Carbonate: Quantitative Differentiation Evidence Against Closest Analogs


SEI Film Dimerized Product Density: cis-BC Generates 12% Fewer Stable SEI Components Than trans-BC

Red Moon computational simulations of SEI film formation in 1 M LiPF₆ electrolyte reveal that the SEI film formed in c-BC electrolyte contains a 12% lower number density of Li₂(BC)₂ dimerized products—the primary structural component of a robust, passivating SEI—compared to t-BC electrolyte [1]. Specifically, the dimerized product density is 2.2 nm⁻³ for c-BC versus 2.5 nm⁻³ for t-BC [1]. This reduced dimerization leads directly to inferior SEI film stability and correlates with the observed irreversible graphite exfoliation characteristic of c-BC electrolytes [2].

SEI Dimer Density
Head-to-head
2.2 nm⁻³ (c-BC) vs 2.5 nm⁻³ (t-BC)
12% lower stable SEI dimerized product density correlates with exfoliation
Red Moon simulation; 1 M LiPF₆; reported in ACS Appl. Mater. Interfaces 2019
Solid Electrolyte Interphase Lithium-ion battery dimerization

LiBC Intermediate Diffusion Constant: cis-BC Restricts Radical Mobility by 4.2-Fold Relative to trans-BC

Molecular dynamics simulations of the key SEI intermediate species LiBC (lithium butylene carbonate radical) reveal that its diffusion constant in c-BC electrolyte is 0.6 ± 0.2 × 10⁻¹¹ m² s⁻¹, compared to 2.5 ± 0.9 × 10⁻¹¹ m² s⁻¹ in t-BC electrolyte—a 4.2-fold reduction in mobility [1]. This sharply diminished diffusion directly reduces the collision frequency between LiBC monomers, suppressing the dimerization reaction (LiBC + LiBC → Li₂(BC)₂) that is critical for forming a stable, passivating SEI film [1]. The reduced collision frequency is mechanistically linked to the inferior SEI quality observed in c-BC systems [2].

LiBC Diffusion
Head-to-head
0.6 ± 0.2 × 10⁻¹¹ m² s⁻¹ (c-BC)
4.2-fold lower vs t-BC
Restricted radical mobility suppresses dimerization, weakening SEI passivation
Molecular dynamics simulation; Table 4 in Miyazaki et al.
diffusion constant SEI formation kinetics LiBC intermediate

Solvent–LiBC Interaction Energy: cis-BC Binds the SEI Intermediate 27% More Strongly Than trans-BC

The interaction energy between the solvent and the LiBC intermediate is significantly stronger in c-BC electrolyte (−32.3 ± 6.6 kcal mol⁻¹ per molecule) than in t-BC electrolyte (−25.5 ± 4.0 kcal mol⁻¹ per molecule), representing a 27% stronger binding interaction [1]. This enhanced solvation traps the LiBC intermediate within a solvent cage, reducing its availability for dimerization reactions that produce the stable SEI component Li₂(BC)₂ [1]. The stronger solvation also correlates with a higher solvent coordination number around LiBC: 6.59 ± 0.14 for c-BC versus 5.65 ± 0.34 for t-BC [1]. This mechanistic finding mirrors the EC/PC paradigm, where PC's stronger solvation of intermediates likewise leads to graphite exfoliation [2].

Solvation Energy
Head-to-head
−32.3 ± 6.6 kcal mol⁻¹ (c-BC)
27% stronger vs t-BC
Stronger intermediate binding traps LiBC, hindering protective SEI formation
Molecular dynamics; coordination number 6.59 vs 5.65
solvation energy SEI intermediate stabilization molecular dynamics

Graphite Anode Cycling Compatibility: cis-BC Causes Irreversible Exfoliation; trans-BC Enables Reversible Intercalation

Electrochemical cycling experiments demonstrate a binary functional divergence between the two stereoisomers: t-BC-based electrolytes (1 M LiPF₆) support fully reversible Li⁺ intercalation into graphitic carbon anodes with satisfactory initial coulombic efficiency, analogous to ethylene carbonate (EC), whereas c-BC-based electrolytes cause immediate and irreversible graphite exfoliation, analogous to propylene carbonate (PC) [1]. This behavior was systematically characterized by Chung et al., who demonstrated that a slight structural modification—the cis versus trans disposition of the methyl groups—exerts a profound influence on solvent decomposition behavior by controlling whether co-intercalation of the cyclic carbonate into graphite layer spacing occurs destructively [2]. In c-BC, the lack of steric hindrance permits co-intercalation, followed by vigorous gas-generating reduction within the graphite galleries, causing mechanical layer separation [2].

Graphite Cycling
Head-to-head
cis-BC: Irreversible exfoliation, no Li⁺ intercalation
trans-BC: Reversible intercalation, high coulombic efficiency
Binary pass/fail outcome confirms stereoisomer identity as decisive specification
1 M LiPF₆, graphite working electrode; reported in J. Electrochem. Soc. 2000
graphite exfoliation lithium intercalation solvent co-intercalation

Enantioselective Microbial Hydrolysis: Pseudomonas diminuta Discriminates cis-BC from trans-BC with Absolute Specificity

The bacterium Pseudomonas diminuta (strain FU0090) exhibits absolute stereoselectivity toward the cis isomer: it catalyzes the hydrolysis of cis-2,3-butylene carbonate to yield cis-2,3-butanediol with high enantioselectivity, while completely ignoring the trans isomer [1]. This enantioselective microbial hydrolysis has been proposed as an efficient method to produce enantiomerically pure cis-2,3-butanediol from racemic mixtures of 2,3-butylene carbonates [1]. The complementary behavior—trans-substrates are hydrolyzed with low enantioselectivities and/or reactivities by the same organism—makes the cis isomer uniquely suited as a substrate for biocatalytic resolution processes [2].

Microbial Hydrolysis
Head-to-head
cis-BC: Hydrolyzed with high enantioselectivity
trans-BC: No detectable reaction
Absolute discrimination enables kinetic resolution for chiral diol production
Pseudomonas diminuta FU0090; Tetrahedron 2006
biocatalysis enantioselective hydrolysis chiral resolution

Oxidative Stability Window: Alkylated 2,3-Butylene Carbonate Framework Extends Withstand Voltage 30% Beyond Propylene Carbonate

In EDLC electrolyte systems using 1.5 M spirobipyrrolidinium tetrafluoroborate (SBP-BF₄), the 2,3-butylene carbonate (2,3BC) solvent framework delivers a stabilized capacitance within a voltage window of ΔV = 3.5 V, far exceeding the ΔV = 2.7 V achieved by conventional propylene carbonate (PC)-based systems—a 30% wider operating voltage window [1]. This enhanced oxidative durability is attributed to the protection of the 4- and 5-positions of the five-membered carbonate ring by methyl substituents, which raises the HOMO energy barrier against electrochemical oxidation [1]. While this data is reported for the 2,3BC isomer mixture rather than pure cis-BC, the alkyl substitution pattern that confers oxidative stability is present in both stereoisomers, making this a class-level property of the 2,3-butylene carbonate scaffold [1].

Voltage Window
Class-level
ΔV = 3.5 V (2,3BC) vs 2.7 V (PC)
30% wider oxidative stability window supports high-voltage EDLC applications
Class-level property shared by both stereoisomers; J. Electrochem. Soc. 2011
oxidative durability voltage window electric double-layer capacitor

Cis-2,3-Butylene Carbonate: Evidence-Backed Application Scenarios for Scientific Procurement


Mechanistic SEI Research: cis-BC as a Negative-Control Solvent for Graphite Exfoliation Studies

cis-BC's well-characterized failure mechanism—irreversible graphite exfoliation driven by strong intermediate solvation (interaction energy −32.3 kcal mol⁻¹) and retarded radical diffusion (0.6 × 10⁻¹¹ m² s⁻¹)—makes it an ideal negative-control solvent for SEI research [1]. Researchers can pair c-BC with t-BC (or EC) as a matched isomeric positive-control pair to isolate the contribution of solvation strength to SEI quality, with directly comparable quantitative readouts (dimerized product density, diffusion constant, interaction energy) already established in the primary literature [1].

Biocatalytic Chiral Resolution: cis-BC as a Substrate for Enantioselective Diol Production

cis-BC is a validated substrate for Pseudomonas diminuta-catalyzed enantioselective hydrolysis, producing optically active cis-2,3-butanediol [2]. This absolute stereoselectivity—complete discrimination against the trans isomer—enables kinetic resolution of racemic 2,3-butylene carbonate mixtures, with cis-BC serving as the reactive component [2]. Procurement of isomerically pure cis-BC is essential for this application, as contamination with the trans isomer would reduce effective substrate concentration without contributing to product yield.

EDLC Electrolyte Formulation: Exploiting the 2,3-Butylene Carbonate Scaffold for High-Voltage Supercapacitors

The alkylated 2,3-butylene carbonate framework provides a 3.5 V withstand voltage in SBP-BF₄-based EDLC electrolytes, a 30% improvement over propylene carbonate systems (2.7 V) [3]. While the oxidative stability advantage is class-level (shared by both stereoisomers), formulators must carefully verify isomer identity because the electrochemical reduction behavior at the negative electrode diverges radically between cis and trans [1]. For EDLC applications using activated carbon electrodes (where graphite exfoliation is less critical), the cis isomer may be acceptable, but any formulation intended for hybrid systems with graphitic components must specify the trans isomer [1].

Computational Electrolyte Screening: cis-BC as a Benchmark Case for Solvation-Driven SEI Failure Prediction

The comprehensive molecular-level dataset available for cis-BC—including quantified LiBC diffusion constant (0.6 × 10⁻¹¹ m² s⁻¹), solvent–intermediate interaction energy (−32.3 kcal mol⁻¹), coordination number (6.59), and dimerized product yield (2.2 nm⁻³)—provides a uniquely well-characterized benchmark case for validating computational models of SEI formation [1]. Researchers developing machine learning potentials or reactive force fields for electrolyte decomposition can use cis-BC data as a rigorous test of a model's ability to predict solvation-driven SEI failure [1].

Application
Selection Property
Validation Focus
Mechanistic SEI Research
Stereoisomer negative-control identity
SEI dimerization, radical diffusion, solvation energy profile
Biocatalytic Chiral Resolution
Absolute stereospecificity toward cis isomer
Enantioselective hydrolysis yield, substrate purity
EDLC Electrolyte Formulation
Oxidative stability window (class-level)
Withstand voltage, isomer-specific reduction compatibility
Computational Electrolyte Screening
Benchmark dataset for solvation-driven SEI failure
Model validation against published molecular dynamics data
Quote Request

Request a Quote for Cis-2,3-Butylene carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.